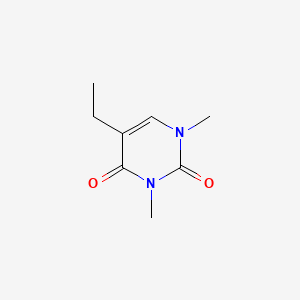

1,3-Dimethyl-5-ethyluracil

Description

Historical Context of Uracil (B121893) Derivatives in Chemical Research

The study of uracil and its derivatives has a rich history rooted in the foundational discoveries of nucleic acids. Uracil itself, a pyrimidine (B1678525) base, was first isolated in the early 20th century, and its role as a fundamental component of ribonucleic acid (RNA) was subsequently established. wikipedia.org The initial focus of research was on understanding the structure and function of these essential biological molecules. However, the mid-20th century marked a significant shift towards the synthesis and investigation of modified uracil analogs. researchgate.net This was largely driven by the pursuit of compounds with therapeutic potential, particularly in the areas of cancer and viral diseases. researchgate.netnih.gov The German chemist Robert Behrend, who was working to synthesize derivatives of uric acid, is credited with coining the name "uracil" in 1885. wikipedia.org

Early research into uracil derivatives led to the development of compounds like 5-fluorouracil, which became a cornerstone of cancer chemotherapy. nih.govresearchgate.net This success spurred further exploration into how modifications at various positions on the uracil ring could influence biological activity. nih.gov Researchers began to systematically substitute different functional groups at the N(1), N(3), C(5), and C(6) positions, leading to a vast library of novel compounds with diverse chemical properties and biological effects. nih.govresearchgate.net This period laid the groundwork for the field of medicinal chemistry as it relates to nucleoside and nucleotide analogs.

Significance of the Uracil Scaffold in Bioorganic and Medicinal Chemistry

The uracil scaffold is considered a "privileged structure" in drug discovery due to its inherent ability to interact with a wide range of biological targets. nih.govresearchgate.net Its structural similarity to the natural nucleobases allows uracil derivatives to act as mimics or antagonists in various cellular processes. This has led to their development as antiviral, anticancer, antibacterial, and antifungal agents. nih.govresearchgate.nettaylorandfrancis.com

The versatility of the uracil ring lies in the fact that substitutions can be made at multiple positions, each imparting unique properties to the resulting molecule. ontosight.ai For example, modifications at the C(5) position have been particularly fruitful in generating compounds with potent biological activity. researchgate.net The introduction of different substituents can alter the molecule's size, shape, electronics, and hydrogen bonding capabilities, thereby influencing its interaction with enzymes and receptors. ontosight.ai This has allowed for the fine-tuning of pharmacological properties to enhance efficacy and reduce toxicity. nih.gov Beyond their direct therapeutic applications, uracil derivatives also serve as valuable tools in chemical biology for probing enzyme mechanisms and studying cellular pathways. taylorandfrancis.com

Scope and Focus of Research on 1,3-Dimethyl-5-ethyluracil

Research on this compound is situated within the broader effort to understand how specific substitutions on the uracil ring affect its chemical and biological characteristics. The methylation at the N(1) and N(3) positions and the ethyl group at the C(5) position are key modifications that distinguish this compound. Investigations into this compound have focused on its synthesis, physicochemical properties, and reactivity. While extensive biological data for this specific compound is not as widely published as for some other uracil derivatives, its structural features suggest potential areas of interest for pharmacological investigation, drawing parallels with other N,N-disubstituted and C5-alkylated uracils.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31703-08-9 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-ethyl-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-5-9(2)8(12)10(3)7(6)11/h5H,4H2,1-3H3 |

InChI Key |

RGFNQXKFHSVDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(C(=O)N(C1=O)C)C |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 1,3 Dimethyl 5 Ethyluracil and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For 1,3-Dimethyl-5-ethyluracil and its analogs, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

For the analog 1,3-Dimethyluracil (B184088) , the spectrum is characterized by distinct signals corresponding to the methyl groups and the vinylic protons on the pyrimidine (B1678525) ring. acs.orgchemicalbook.com The two methyl groups at positions N1 and N3 are chemically non-equivalent and typically appear as sharp singlets. The proton at C6 gives a signal that is coupled to the proton at C5, resulting in a doublet. Similarly, the C5 proton signal also appears as a doublet.

In the case of This compound , the introduction of the ethyl group at the C5 position significantly alters the spectrum. The proton at C5 is replaced by the ethyl group, meaning the signal for H-6 will now appear as a singlet, having lost its coupling partner. The ethyl group itself will introduce two new signals: a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N1-CH₃ | ~3.3 | Singlet | 3H |

| N3-CH₃ | ~3.4 | Singlet | 3H |

| C6-H | ~7.5 | Singlet | 1H |

| -CH₂-CH₃ | ~2.4 | Quartet | 2H |

| -CH₂-CH₃ | ~1.1 | Triplet | 3H |

Note: Predicted values are based on data from analogs like 1,3-dimethyluracil and general substituent effects.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

For the analog 1,3-Dimethyluracil , the ¹³C NMR spectrum shows six distinct signals corresponding to the two carbonyl carbons (C2 and C4), two vinylic carbons (C5 and C6), and the two methyl carbons (N1-CH₃ and N3-CH₃). chemicalbook.com The carbonyl carbons are the most deshielded, appearing at the lowest field (highest ppm values).

For This compound , the spectrum would show eight signals. The ethyl group introduces two additional aliphatic carbon signals. The chemical shift of C5 would be significantly affected by the substitution, and the C4 and C6 signals would also experience smaller shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~163 |

| C4 (C=O) | ~151 |

| C5 | ~110 |

| C6 | ~140 |

| N1-CH₃ | ~37 |

| N3-CH₃ | ~28 |

| -CH₂ -CH₃ | ~19 |

| -CH₂-CH₃ | ~12 |

Note: Predicted values are based on data from analogs like 1,3-dimethyluracil and known substituent chemical shift (SCS) effects. docbrown.infolibretexts.org

Multi-dimensional NMR Techniques for Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the coupling between the methylene and methyl protons of the ethyl group in this compound. Cross-peaks would be observed between the quartet and the triplet signals, confirming their proximity in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the ¹H signals for N1-CH₃, N3-CH₃, C6-H, the ethyl -CH₂-, and the ethyl -CH₃ to their corresponding carbon signals in the ¹³C spectrum.

Solvent Effects on Spectroscopic Signatures

For uracil (B121893) derivatives, the chemical shifts of protons attached to or near the polar carbonyl groups and nitrogen atoms are particularly sensitive to the solvent environment. It is standard practice to report the solvent used when presenting NMR data to ensure reproducibility. For example, the residual proton signal of water can shift significantly depending on the solvent, temperature, and concentration. olemiss.edudocbrown.info

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is dominated by characteristic absorption bands from the uracil core and its substituents. While a specific spectrum for this compound is not available, the key vibrational modes can be assigned based on data from analogs such as 1,3-Dimethyluracil and 6-Amino-1,3-dimethyluracil (B104193). chemicalbook.comresearchgate.netresearchgate.net

The most prominent features in the spectrum would be:

C=O Stretching: Strong absorption bands typically appear in the region of 1650-1750 cm⁻¹. The uracil ring contains two carbonyl groups (C2=O and C4=O), which may give rise to two distinct, strong peaks due to asymmetric and symmetric stretching vibrations.

C=C Stretching: The stretching vibration of the C5=C6 double bond within the ring is expected to produce a band in the 1620-1680 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the two N-methyl groups and the ethyl group will be observed in the 2850-3000 cm⁻¹ range. The vinylic C-H stretch of the H-6 proton is expected to appear just above 3000 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the heterocyclic ring typically occur in the 1200-1350 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl and methylene groups will be visible in the 1375-1465 cm⁻¹ range.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretching | 1750 - 1650 | Strong |

| C=C | Stretching | 1680 - 1620 | Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| C-N | Stretching | 1350 - 1200 | Medium-Strong |

| Aliphatic C-H | Bending | 1465 - 1375 | Medium |

Note: Predicted values are based on spectral data from uracil analogs. chemicalbook.comresearchgate.netresearchgate.net

Raman Spectroscopy (Normal and Surface-Enhanced) for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure.

Normal Raman spectroscopy of uracil and its derivatives reveals characteristic bands corresponding to the vibrations of the pyrimidine ring and its substituents. In the case of this compound, the Raman spectrum is expected to be a composite of the vibrational modes of the 1,3-dimethyluracil core and the attached ethyl group at the C5 position. Studies on related compounds, such as 5,6-dimethyluracil, show that the C5=C6 stretching mode is a prominent feature in the resonance Raman spectra. nih.gov The presence and position of alkyl substituents significantly influence the partitioning of the initial excited-state structural dynamics. nih.gov For this compound, key expected Raman bands would include ring breathing modes, carbonyl stretching vibrations, and various C-H bending and stretching modes from the methyl and ethyl groups.

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of the Raman signal, enabling the detection of molecules at very low concentrations. This technique relies on the amplification of the electromagnetic field at the surface of metallic nanostructures. While specific SERS studies on this compound are not prevalent, the methodology has been successfully applied to detect other molecules, demonstrating its potential for sensitive analysis. nih.govnih.gov For instance, SERS has been used for the in-situ detection of metabolic products from bacteria by observing the characteristic bands of chemisorbed species on gold or silver nanoparticle films. nih.gov This suggests that SERS could be a valuable tool for studying the interactions of this compound at surfaces and for its trace-level detection. The enhancement mechanism in SERS is highly dependent on the molecule's orientation and interaction with the metallic surface.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Notes |

| Ring Breathing | 700 - 850 | Collective vibration of the pyrimidine ring. |

| C=O Stretching | 1600 - 1750 | Symmetric and asymmetric stretching of the two carbonyl groups. |

| C5=C6 Stretching | 1600 - 1650 | Sensitive to substitution at the C5 and C6 positions. nih.gov |

| CH₃ Stretching | 2850 - 3000 | From the N-methyl and ethyl groups. |

| CH₂ Bending | 1440 - 1480 | Scissoring and twisting modes of the ethyl group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

For this compound (C₈H₁₂N₂O₂), the expected exact molecular weight can be readily calculated. Electron impact (EI) mass spectrometry of related heterocyclic compounds, such as N-[5,5-dimethyl-2(5H)-thienyliden]amines, reveals that the stability of the molecular ion and its fragmentation pathways are highly dependent on the nature of the substituents. arkat-usa.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation is likely to involve the loss of the ethyl group or parts of it, as well as fragmentation of the pyrimidine ring.

Common fragmentation pathways for uracil derivatives often involve the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring. For this compound, key fragmentation ions would likely arise from the loss of a methyl radical (•CH₃) from the N-methyl groups, an ethyl radical (•C₂H₅) from the C5 position, and the neutral loss of isocyanate species (e.g., CH₃NCO). The relative intensities of these fragment ions provide valuable information for structural confirmation.

| Ion | m/z (expected) | Description |

| [M]⁺ | 168 | Molecular Ion |

| [M - CH₃]⁺ | 153 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 139 | Loss of an ethyl radical |

| [M - CH₃NCO]⁺ | 111 | Loss of methyl isocyanate |

X-ray Crystallography and Solid-State Architectural Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, crystal packing, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the solid-state architecture can be inferred from the crystallographic studies of its analogs.

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of many uracil derivatives. However, in this compound, the N1 and N3 positions are substituted with methyl groups, precluding the formation of the common N-H···O=C hydrogen bonds that are characteristic of unsubstituted or monosubstituted uracils. scispace.com In the absence of these strong hydrogen bond donors, weaker C-H···O interactions involving the methyl and ethyl groups and the carbonyl oxygen atoms are expected to play a significant role in the crystal packing. These weaker interactions, while less energetic than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice. In cocrystals of 1-ethyluracil, hydrogen bonds are observed between the uracil derivative and the coformer molecule. acs.org

Computational and Theoretical Investigations of 1,3 Dimethyl 5 Ethyluracil and Uracil Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of uracil (B121893) derivatives. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of uracil and its derivatives. jocpr.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

Researchers have employed DFT to study a range of properties in uracil derivatives:

Stability and Energetics: DFT calculations are used to determine the lowest energy structures of uracil derivatives in different solvents and with various functional groups. jocpr.com Studies have investigated the relative stabilities of anionic forms of substituted uracils in the gas phase and in aqueous solutions, revealing that the N1 anion is generally more stable in the gas phase due to effective charge delocalization. nih.gov

Electronic Properties: DFT is used to calculate properties like dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations help in understanding the reactivity and intermolecular interactions of these molecules. For instance, DFT has been used to study electrophilic 5-substituted uracils as potential radiosensitizers, calculating thermodynamic and kinetic data for their degradation upon electron attachment. researchgate.net

Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as infrared (IR) spectra, which aids in the interpretation of experimental results. acs.org

Below is a table summarizing various DFT studies on uracil derivatives:

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Stability of substituted uracil anions | TPSS/aug-cc-pVTZ | N1 anion is more stable in the gas phase; hydration significantly affects relative stability. | nih.gov |

| Reactivity of cytosine derivatives | B3LYP/6-31+G(d,p) | Solvent polarity is crucial for the stability and reactivity of uracil derivatives. | nih.govnih.gov |

| Radiosensitizing properties of 5-substituted uracils | B3LYP | Calculated thermodynamic and kinetic data for degradation upon electron addition. | researchgate.net |

| Tautomeric preferences of uracil derivatives | B97-D3/aug-cc-pVDZ | Substituent position and solvent influence intramolecular interactions and tautomeric stability. | mdpi.com |

Ab initio methods, Latin for "from the beginning," are quantum chemistry methods that are based on first principles without the inclusion of experimental data. High-level ab initio methods like the Gaussian-n (Gn) theories (e.g., G3, G4) provide very accurate energy calculations, making them suitable for mapping the energetic landscape of molecules.

For uracil derivatives, methods like G3MP2 have been utilized to calculate energies for ground and transition states, providing a deeper understanding of their reactivity. nih.govnih.gov These methods are particularly valuable for studying reaction mechanisms and the acidity of these compounds. For example, the G3MP2B3 composite method has been used to theoretically estimate the gas-phase acidity and pKa values of uracil and its derivatives. researchgate.net While computationally more demanding than DFT, these methods offer a higher level of accuracy for energetic predictions.

Quantum chemical calculations are instrumental in predicting the three-dimensional structure of molecules. By finding the minimum energy on the potential energy surface, these methods can determine stable molecular geometries and the relative energies of different conformers.

For instance, studies on cytidine, a uracil derivative, have shown that the syn conformer is the most stable in the gas phase, while the anti conformer is more stable in various solvents. nih.govnih.gov These findings highlight the significant role of the environment in determining the preferred conformation. The geometries of uracil derivatives are typically fully optimized using methods like MP2 and B3LYP with appropriate basis sets, such as 6-31+G(d,p), often in conjunction with a solvation model to account for solvent effects. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

MD simulations have been applied to uracil and its derivatives in various biological contexts:

Conformational Switching: A 4-nanosecond MD simulation of an RNA duplex containing water-mediated uracil-cytosine pairs revealed that these pairs switch between different conformations, a dynamic behavior not observed in standard Watson-Crick pairs. nih.gov

Protein-Ligand Interactions: Multiscale MD simulations of the bacterial UraA H+-uracil symporter in a lipid bilayer have been used to study its transport mechanism. These simulations showed the transporter in a closed state in the absence of uracil and revealed selective interactions with cardiolipin (B10847521) lipids in the membrane. nih.gov

Environmental Effects: MD simulations are crucial for understanding how the cellular environment, including water molecules and ions, influences the structure and function of uracil-containing molecules like RNA. nih.gov However, the time scales of these simulations can be a limitation, as some biological events occur on millisecond or longer scales, which are often beyond the reach of unbiased simulations. acs.org

Tautomerism and Isomerization Studies

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical aspect of uracil chemistry. Uracil can exist in several tautomeric forms, with the diketo form being the most stable and predominant.

Computational studies have been essential in quantifying the relative stabilities of different uracil tautomers.

Relative Energies: Ab initio calculations have shown that the keto form of uracil is dominant by more than 99.99%. nih.gov The most stable keto-enol tautomer has been estimated to have an energy about 9.6 kcal/mol higher than the diketo form. mdpi.com

Influence of Environment: The tautomeric equilibrium can be influenced by the surrounding environment. While the keto form is dominant in isolation, interactions with other molecules or ions could potentially shift the equilibrium towards the enol form. nih.gov

Experimental Correlation: Theoretical calculations are also used to interpret experimental data. For example, mass spectrometry studies combined with theoretical calculations have been used to analyze the tautomeric equilibria of uracil and its derivatives in the gas phase, suggesting the coexistence of the major diketo form and two minor enolic forms. researchgate.net

The table below shows the relative energies of the four most stable tautomers of uracil as determined by computational methods.

| Tautomer | Structure | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| u1 (diketo) | 2,4-dioxo | 0.0 | mdpi.com |

| u2 (enol-keto) | 2-hydroxy-4-oxo | 9.6 | mdpi.com |

| u3 (enol-keto) | 4-hydroxy-2-oxo | 10.3 | mdpi.com |

| u4 (dienol) | 2,4-dihydroxy | 20.0 | mdpi.com |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to view chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states.

For uracil derivatives, computational methods have been used to investigate various reactions:

Bromination Reactions: The reaction mechanism of cytosine and its derivatives with bromine has been studied using computational methods. The complete reaction pathway, including the transition state, was confirmed with intrinsic reaction coordinate (IRC) calculations. acs.orgnih.gov These studies also revealed that the Gibbs energies of activation are sensitive to the polarity of the solvent. nih.govnih.gov

Degradation Pathways: DFT calculations have been employed to study the degradation of 5-substituted uracils, which are of interest as potential radiosensitizers. These studies calculate the thermodynamic and kinetic parameters for the cleavage of the bond between the uracil ring and the substituent, providing insights into their mechanism of action. researchgate.net

Intersystem Crossing: Ab initio molecular dynamics have been used to investigate the relaxation dynamics of uracil after UV excitation. These simulations have shown that intersystem crossing (ISC) to triplet states is a significant relaxation pathway, competing with relaxation to the singlet ground state. rsc.org

Transition State Analysis and Reaction Pathways

Transition state theory is fundamental to understanding the kinetics of chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are adept at locating the geometry of transition states, which represent the highest energy point along a reaction coordinate. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

For uracil derivatives, various reaction pathways can be investigated. For instance, in the context of cycloaddition reactions, which are vital in organic synthesis, DFT calculations can distinguish between different possible mechanisms, such as concerted or stepwise pathways. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state smoothly connects the reactants and products, providing a complete picture of the reaction pathway. mdpi.com

While specific studies on the reaction pathways of 1,3-Dimethyl-5-ethyluracil are not extensively documented, research on analogous systems provides significant insights. For example, studies on the thermolysis of related heterocyclic compounds have utilized DFT to map out multi-step reaction pathways, identifying the rate-determining step and the structures of all intermediates and transition states. mdpi.com Similarly, investigations into the reactivity of other substituted uracils reveal the complexity of their reaction landscapes, which can be effectively navigated using computational tools. mdpi.com

Calculation of Reaction Barrier Heights

The reaction barrier height, or activation energy, is a critical parameter that determines the rate of a chemical reaction. Computationally, this is typically calculated as the difference in energy between the transition state and the reactants. Various levels of theory and basis sets can be employed, with methods like B3LYP and M06-2X often used for their balance of accuracy and computational cost. mdpi.commdpi.com

For example, in the study of the keto-enol tautomerism of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, a compound structurally similar to this compound, DFT calculations at the B3LYP/6-311G++(d,p) level were used to determine the energy barrier for the conversion between the keto and enol forms. mdpi.com The calculated high energy barrier provided a clear rationale for the experimentally observed stability of the enol form. mdpi.com

Such calculations are invaluable for predicting the feasibility of a proposed reaction and for understanding how substituents on the uracil ring might influence reactivity. The ethyl group at the C5 position of this compound, for instance, would be expected to exert both electronic and steric effects that would modulate the barrier heights of its reactions compared to unsubstituted or differently substituted uracils.

Table 1: Representative Calculated Reaction Barrier Heights for a Tautomerization Reaction of a Uracil Derivative

| Reactant/Product/Transition State | Method | Basis Set | Relative Energy (kcal/mol) |

| Keto form | B3LYP | 6-311G++(d,p) | 0.00 |

| Enol form | B3LYP | 6-311G++(d,p) | -10.25 |

| Transition State | B3LYP | 6-311G++(d,p) | 55.47 |

| Data is illustrative and based on the study of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com |

Electronic and Steric Descriptors for Structure-Reactivity Correlation

To establish a quantitative relationship between the structure of a molecule and its reactivity, a variety of electronic and steric descriptors can be calculated. These descriptors provide numerical values for properties that are thought to govern chemical behavior and can be used in Quantitative Structure-Activity Relationship (QSAR) studies.

Electronic Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Polarizability and Hyperpolarizability: These properties describe the ease with which the electron cloud of a molecule can be distorted by an external electric field. They are particularly relevant for understanding non-linear optical properties. neliti.com

Atomic Charges: The distribution of electron density within a molecule, represented by atomic charges, can indicate the most likely sites for nucleophilic or electrophilic attack.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule, which are important for understanding steric hindrance in reactions.

Specific Substituent Descriptors (e.g., Taft or Charton parameters): While often determined empirically, computational methods can also be used to derive parameters that quantify the steric bulk of substituents like the ethyl group in this compound.

Computational studies on uracil derivatives have shown that these descriptors can be effectively correlated with experimental observations. For example, in the study of 5-fluoro-1,3-dimethyluracil, the dipole moment and first-order hyperpolarizability were calculated using both Hartree-Fock and DFT methods to assess its non-linear optical properties. neliti.com

Table 2: Calculated Electronic Properties for a Substituted Uracil Derivative

| Property | Method | Basis Set | Calculated Value |

| Dipole Moment (Debye) | B3LYP | 6-311++G(d,p) | 3.5 |

| Mean Polarizability (a.u.) | B3LYP | 6-311++G(d,p) | 75.2 |

| First Hyperpolarizability (a.u.) | B3LYP | 6-311++G(d,p) | 0.07243 x 10⁻³⁷ esu |

| Data is illustrative and based on the study of 5-fluoro-1,3-dimethyluracil. neliti.com |

By calculating these descriptors for a series of related compounds, including this compound, and correlating them with experimentally determined reaction rates or biological activities, predictive models can be developed. These models are invaluable in the rational design of new uracil derivatives with desired properties.

Mechanistic Elucidation of Biological Interactions of Uracil Derivatives

Molecular-Level Interactions with Biomolecules

Enzymatic Inhibition Mechanisms (e.g., Dihydrofolate Reductase, Thymidylate Synthase, Reverse Transcriptase)

No studies were identified that investigated the inhibitory effects of 1,3-Dimethyl-5-ethyluracil on dihydrofolate reductase, thymidylate synthase, reverse transcriptase, or any other enzymes.

Nucleic Acid and Protein Binding Studies (Non-Enzymatic)

There is no available research detailing the non-enzymatic binding interactions of this compound with nucleic acids or proteins.

Cellular Mechanistic Investigations

Molecular Pathways Influencing Cellular Proliferation

Information regarding the influence of this compound on molecular pathways related to cellular proliferation is not available in the current body of scientific literature.

Intracellular Interactions and Target Identification

No studies have been published that identify the intracellular targets of this compound or describe its interactions within the cell.

Elucidation of Antioxidant Mechanisms and Radical Scavenging Properties

There is no available data on the antioxidant or radical scavenging properties of this compound, nor any elucidation of its potential antioxidant mechanisms.

Bio-activation Pathways and Prodrug Mechanisms (Chemical Aspects) of this compound

Extensive literature searches did not yield specific research findings on the bio-activation pathways or prodrug mechanisms directly pertaining to this compound. The following sections, therefore, provide a discussion of potential metabolic routes and prodrug strategies based on the established principles of drug metabolism for structurally related uracil (B121893) derivatives. It is important to note that the pathways described are hypothetical and would require experimental validation for this specific compound.

Hypothetical Bio-activation Pathways

The chemical structure of this compound, featuring alkyl substitutions at the N1, N3, and C5 positions, suggests that its bio-activation would likely be initiated by oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The presence of methyl and ethyl groups provides potential sites for enzymatic attack.

Oxidation of the C5-Ethyl Group:

A probable primary route of metabolism is the oxidation of the ethyl group at the C5 position. This could proceed through several steps to yield more polar and potentially biologically active metabolites.

Hydroxylation: The initial step would likely involve the hydroxylation of the ethyl group, catalyzed by CYP enzymes, to form 1,3-Dimethyl-5-(1-hydroxyethyl)uracil.

Further Oxidation: This primary alcohol could then undergo further oxidation to yield an aldehyde, 1,3-Dimethyl-5-acetyluracil, and subsequently a carboxylic acid, 1,3-Dimethyl-5-uracil-carboxylic acid. Each of these metabolites would exhibit increased polarity, facilitating excretion, and could potentially possess unique biological activities.

Oxidation of the N-Methyl Groups:

The methyl groups at the N1 and N3 positions are also susceptible to oxidative metabolism.

N-Demethylation: CYP-mediated oxidation of one or both methyl groups could lead to the formation of hydroxymethyl intermediates, which are typically unstable and can spontaneously demethylate to form the corresponding N-desmethyl metabolites: 1-Methyl-5-ethyluracil and/or 3-Methyl-5-ethyluracil. The resulting primary amine or secondary amide functionalities could alter the compound's biological interactions and solubility.

Table 6.4.1: Hypothetical Metabolic Transformations of this compound

| Parent Compound | Potential Metabolic Reaction | Hypothetical Metabolite | Potential Enzyme System |

| This compound | C5-Ethyl Hydroxylation | 1,3-Dimethyl-5-(1-hydroxyethyl)uracil | Cytochrome P450 |

| 1,3-Dimethyl-5-(1-hydroxyethyl)uracil | Oxidation | 1,3-Dimethyl-5-acetyluracil | Alcohol Dehydrogenase |

| 1,3-Dimethyl-5-acetyluracil | Oxidation | 1,3-Dimethyl-5-uracil-carboxylic acid | Aldehyde Dehydrogenase |

| This compound | N1-Demethylation | 3-Methyl-5-ethyluracil | Cytochrome P450 |

| This compound | N3-Demethylation | 1-Methyl-5-ethyluracil | Cytochrome P450 |

Disclaimer: The metabolic pathways and resulting metabolites presented in this table are hypothetical and based on the general metabolism of related alkylated uracil derivatives. No specific experimental data for this compound were found.

Prodrug Mechanisms

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. While no specific prodrugs of this compound have been reported, general strategies applied to other uracil analogs could theoretically be employed.

Given that this compound is a non-nucleoside analog, prodrug strategies would differ from those commonly used for nucleosides, such as phosphorylation-dependent activation. For a compound like this compound, prodrug design would likely focus on enhancing properties like solubility or membrane permeability.

Hypothetical Prodrug Strategies:

Introduction of Labile Groups: If the biological activity resides in a metabolite (e.g., a hydroxylated form), a prodrug could be designed to release this active metabolite upon enzymatic cleavage in the body. For instance, an ester could be attached to a hydroxylated metabolite, which would then be cleaved by esterases in the plasma or target tissues.

Modification for Targeted Delivery: Prodrug moieties could be appended to target the compound to specific tissues or cell types. However, without a known biological target for this compound, this remains a purely speculative approach.

The development of a prodrug for this compound would first necessitate the identification of its active form and a clear understanding of its mechanism of action and pharmacokinetic limitations, none of which are currently available in the scientific literature.

Table 6.4.2: General Prodrug Strategies Potentially Applicable to Uracil Derivatives

| Prodrug Approach | Rationale | Potential Cleavage Mechanism |

| Ester Prodrugs | Enhance lipophilicity and membrane permeability. | Cleavage by esterases. |

| Phosphoramidate Prodrugs | Typically for nucleoside analogs to deliver the monophosphate form. | Enzymatic cleavage (e.g., by phosphoramidases). |

| Amino Acid Conjugates | Improve transport via amino acid transporters. | Cleavage by peptidases. |

Disclaimer: This table presents general prodrug strategies that have been applied to other uracil derivatives. Their applicability to this compound is hypothetical due to the lack of specific research.

Applications of 1,3 Dimethyl 5 Ethyluracil and Its Derivatives in Chemical Sciences

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The substituted uracil (B121893) framework is a cornerstone in synthetic organic chemistry, providing a robust starting point for the construction of more complex molecules. Uracil and its derivatives are recognized as critical materials for synthesizing a wide array of chemical compounds and pharmaceutical intermediates. researchgate.net The development of novel synthetic methodologies, including low-cost, one-pot processes, continues to expand the utility of uracil derivatives. researchgate.net

The 1,3-dimethyluracil (B184088) moiety is a well-established precursor for creating fused heterocyclic systems, which are structures where another ring is attached to the pyrimidine (B1678525) core. These fused systems are of significant interest due to their diverse biological activities. researchgate.net Synthetic strategies often involve the modification of functionalized uracils to build these complex architectures. conicet.gov.ar

For instance, related compounds like 6-amino-1,3-dimethyluracil (B104193) serve as starting materials for synthesizing fused systems such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. researchgate.net The general reactivity of the uracil ring suggests that 1,3-Dimethyl-5-ethyluracil could be similarly employed. The ethyl group at the C5 position can influence the electronic properties and steric environment of the ring, potentially directing the course of cyclization reactions or requiring modified reaction conditions.

Table 1: Examples of Heterocyclic Systems Synthesized from Uracil Derivatives This table is based on reactions of related uracil precursors and illustrates potential synthetic pathways.

| Precursor Class | Reagent/Condition | Resulting Heterocycle |

|---|---|---|

| 6-Amino-1,3-dimethyluracil | Dienophiles (e.g., Maleimide) | Pyrido[2,3-d]pyrimidine |

| 6-Amino-1,3-dimethyluracil | Isothiocyanates | (Thio)oxazino[4,5-d]pyrimidine |

| Acyclic Precursors (e.g., N-methylthiourea) | Enol Ethers | Substituted Thiouracils |

Nucleoside analogues are molecules that mimic natural nucleosides (the building blocks of DNA and RNA) and are a cornerstone of antiviral and anticancer therapy. mdpi.comnih.gov The uracil structure is a common scaffold for these drugs. Modifications to the uracil base, particularly at the C5 position, are crucial for altering their biological activity and mechanism of action. mdpi.comnih.govnih.gov

While this compound itself is not a nucleoside (as it lacks a sugar moiety), it serves as a model for the modified base that could be incorporated into a nucleoside analogue. The synthesis of such an analogue would involve attaching a sugar or a carbocyclic ring to the N1 position. However, in this compound, this position is already blocked by a methyl group. Therefore, a related precursor, 5-ethyluracil (B24673), would be the more appropriate starting point for creating a nucleoside. The resulting 5-ethyl-substituted nucleoside analogue would be investigated for its ability to be processed by cellular enzymes and interfere with DNA or RNA synthesis. lmaleidykla.lt For example, the well-studied antiviral agent 5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) highlights the therapeutic potential that can be achieved by introducing a small substituent at the C5 position of a uracil nucleoside. nih.gov

Co-crystallization and Solid-State Material Design

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with specific properties. Co-crystallization, the process of forming a crystalline solid from two or more different molecules, is a key technique in this field. Uracil derivatives are excellent candidates for co-crystallization studies due to their hydrogen bonding capabilities. bohrium.comrsc.org

A comprehensive analysis of the crystal structures of various uracil derivatives shows that they form predictable hydrogen-bonding patterns, known as synthons. rsc.org The most common synthon involves the formation of a dimer through hydrogen bonds between the N3-H proton and the C4=O oxygen of two separate molecules. rsc.org In this compound, the N1 and N3 positions are methylated, precluding them from acting as hydrogen bond donors. This significantly alters its interaction patterns compared to unsubstituted uracil.

Agrochemical Research: Mechanistic Insights into Herbicidal and Fungicidal Actions

The uracil skeleton is an important structural motif in agricultural chemistry, with numerous derivatives exhibiting potent herbicidal activity. researchgate.netgoogle.comnih.gov A major class of uracil-based herbicides function as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netnih.govresearchgate.net This enzyme is essential for chlorophyll (B73375) and heme biosynthesis in plants. Its inhibition leads to the accumulation of a toxic intermediate, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. researchgate.net

Commercially successful herbicides, such as Saflufenacil, feature a uracil core and demonstrate high efficacy against a broad spectrum of weeds, including those resistant to other herbicides like glyphosate. nih.govresearchgate.net Research in this area focuses on synthesizing novel uracil derivatives and evaluating their herbicidal activity. While specific studies on the herbicidal action of this compound are not prominent in the literature, its structural class is a well-established source of commercial herbicides. researchgate.netagropages.com The combination of substituents on the uracil ring is critical for determining the potency and selectivity of the herbicidal effect.

Table 2: Examples of Uracil-Based Herbicides and their Properties

| Herbicide Name | Chemical Class | Primary Use |

|---|---|---|

| Saflufenacil | Uracil (PPO Inhibitor) | Selective control of broadleaf weeds. nih.gov |

| Bromacil | Uracil | Non-selective control of brush and perennial grasses. |

| Flumioxazin | N-phenylphthalimide (PPO Inhibitor) | Pre-emergence control of broadleaf weeds. researchgate.net |

| Benzfendizone | Uracil Herbicide | Broad-spectrum weed control. agropages.com |

Development of Biochemical Probes and Tool Compounds for Research

Biochemical probes and tool compounds are essential molecules used to investigate biological processes. Uracil derivatives are frequently developed as inhibitors of specific enzymes, serving as tools to study enzyme function and validate them as drug targets. researchgate.netnih.gov For example, various uracil analogues have been designed to inhibit enzymes crucial for cell replication or signaling pathways, such as thymidylate synthase and mixed lineage kinase domain-like protein (MLKL). researchgate.netnih.gov

The process often involves creating a library of related compounds to study structure-activity relationships. nih.gov A divergent synthesis strategy, where a common intermediate is used to produce a wide range of derivatives, is a powerful approach. acs.org In this context, the this compound scaffold could be a starting point or a member of a library of compounds designed to probe a specific biological target. The ethyl group at the C5 position provides a distinct steric and electronic feature that can be varied to optimize binding to a target protein. The development of inhibitors based on this scaffold can lead to the discovery of new therapeutic agents or provide a deeper understanding of cellular mechanisms. lmaleidykla.ltnih.gov

Future Directions and Emerging Research Avenues

Integration of Advanced Synthesis with High-Throughput Screening

The discovery of novel therapeutic agents is often accelerated by the ability to rapidly synthesize and screen large libraries of compounds. For 1,3-Dimethyl-5-ethyluracil, future research could leverage advanced, one-pot, and environmentally friendly synthesis methods to generate a diverse library of related derivatives. nih.govactascientific.com These methods not only improve efficiency and yield but also align with the principles of green chemistry by reducing waste and energy consumption. actascientific.com

Once a library of derivatives is created, high-throughput screening (HTS) can be employed to evaluate their biological activity against a wide range of targets. For instance, an HTS approach was successfully used to evaluate triskelion uracil (B121893) libraries for their ability to inhibit human dUTPase and UNG2, enzymes crucial in DNA replication and repair. nih.gov A similar strategy could be applied to derivatives of this compound to identify potential inhibitors of various enzymes, such as thymidylate synthase, a key target in cancer chemotherapy. nih.govnih.gov

Table 1: Potential High-Throughput Screening Strategy for this compound Derivatives

| Step | Description | Rationale |

| 1. Library Synthesis | Employ one-pot or green synthesis protocols to create a diverse set of analogues with varied substitutions at different positions of the uracil ring. nih.govactascientific.com | To efficiently generate chemical diversity for comprehensive screening. |

| 2. Target Selection | Identify key biological targets implicated in diseases like cancer or viral infections (e.g., thymidylate synthase, viral polymerases, HIV capsid proteins). nih.govnih.govnih.gov | To focus the screening effort on therapeutically relevant pathways. |

| 3. HTS Assay | Utilize automated in vitro assays to rapidly assess the inhibitory activity of each compound in the library against the selected targets. nih.gov | To quickly identify "hit" compounds with desired biological activity from a large pool of candidates. |

| 4. Hit Validation | Confirm the activity of the most promising compounds through secondary assays and dose-response studies. | To eliminate false positives and confirm the potency of the lead candidates. |

Multi-omics Approaches for Deeper Mechanistic Understanding

To fully understand the biological effects of a compound, a systems-level approach is often necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful tool for elucidating the mechanism of action (MoA) of drug candidates. thermofisher.comnih.gov This approach provides a comprehensive picture of the cellular response to a compound, from changes in gene expression to alterations in protein and metabolite levels. nih.govfrontiersin.org

For this compound and its future derivatives, a multi-omics investigation could reveal how the compound affects various cellular pathways. For example, studies on other novel compounds have successfully used multi-omics to identify drug targets and understand toxicity mechanisms. nih.govbiorxiv.org By treating cells with this compound and analyzing the resulting changes across different "omes," researchers could identify its primary targets and any off-target effects, providing critical insights for further development. thermofisher.com This holistic approach is crucial for identifying biomarkers and advancing the therapeutic potential of new chemical entities. frontiersin.org

Rational Design Strategies for Next-Generation Uracil-Based Compounds

Rational drug design, which relies on understanding the three-dimensional structure of a biological target, is a powerful strategy for developing potent and selective inhibitors. This approach has been widely applied to uracil derivatives to create new anticancer and antiviral agents. researchgate.netresearchgate.net Future research on this compound should incorporate computational methods, such as molecular docking, to predict how its derivatives might bind to specific targets. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are also essential for optimizing lead compounds. nih.gov By systematically modifying the structure of this compound—for example, by introducing different functional groups at various positions—and evaluating the biological activity of each new analogue, researchers can establish clear relationships between chemical structure and therapeutic efficacy. nih.govrsc.orgbohrium.com This iterative process of design, synthesis, and testing can lead to the development of next-generation uracil-based compounds with improved potency and better pharmacological properties. rsc.org

Table 2: Framework for Rational Design of this compound Analogues

| Phase | Activity | Objective |

| 1. Target Identification & Validation | Identify a relevant biological target (e.g., an enzyme or receptor). | To have a clear goal for the drug design process. |

| 2. Computational Modeling | Use molecular docking to simulate the binding of this compound derivatives to the target's active site. researchgate.netnih.gov | To predict binding affinity and guide the design of new analogues. |

| 3. Synthesis of Analogues | Synthesize a focused library of derivatives based on computational predictions. researchgate.net | To create compounds with potentially enhanced activity. |

| 4. Biological Evaluation & SAR | Test the synthesized compounds in biological assays and analyze the structure-activity relationships. nih.govbohrium.com | To identify the most potent compounds and understand the chemical features required for activity. |

| 5. Lead Optimization | Further modify the most promising compounds to improve properties like solubility, stability, and selectivity. rsc.org | To develop a preclinical drug candidate with a desirable overall profile. |

Interdisciplinary Research Collaborations in Uracil Chemistry

The journey of a drug from the laboratory to the clinic is a complex, multidisciplinary endeavor. chemscene.com Advancing the study of this compound will require close collaboration between experts in various fields. Organic chemists will be needed to devise innovative synthetic routes, while biochemists and pharmacologists will be essential for evaluating the biological activity and mechanism of action of the resulting compounds. chemscene.comresearchgate.net

Furthermore, the integration of computational chemistry and chemical biology provides powerful tools for modern drug discovery. researchgate.netchemscene.com Collaborative efforts that bring together synthetic chemists, biologists, and computational scientists can accelerate the design-synthesis-test-learn cycle, leading to the more rapid development of promising therapeutic candidates. The broad therapeutic potential of pyrimidine (B1678525) derivatives in areas such as oncology, virology, and immunology underscores the importance of such interdisciplinary approaches. mdpi.commdpi.com Future progress in the field of uracil-based drug discovery will undoubtedly be driven by these synergistic collaborations.

Q & A

Q. How should researchers disclose potential conflicts of interest in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.